molecular formula C11H19O5P B14508677 Diethyl [ethoxy(furan-2-yl)methyl]phosphonate CAS No. 63573-06-8

Diethyl [ethoxy(furan-2-yl)methyl]phosphonate

Cat. No.: B14508677
CAS No.: 63573-06-8
M. Wt: 262.24 g/mol
InChI Key: JPUCXLJGFRQXEY-UHFFFAOYSA-N
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Description

Diethyl [ethoxy(furan-2-yl)methyl]phosphonate is an organophosphorus compound characterized by the presence of a furan ring and a phosphonate group. This compound is of interest due to its unique chemical structure, which combines the reactivity of the furan ring with the stability of the phosphonate group. It has applications in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [ethoxy(furan-2-yl)methyl]phosphonate typically involves the reaction of diethyl phosphite with a furan derivative. One common method is the reaction of diethyl phosphite with furan-2-carbaldehyde in the presence of a base such as triethylamine. The reaction proceeds via a nucleophilic addition mechanism, resulting in the formation of the desired phosphonate compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Diethyl [ethoxy(furan-2-yl)methyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include furan-2,3-dione derivatives, dihydrofuran derivatives, and various substituted phosphonates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Diethyl [ethoxy(furan-2-yl)methyl]phosphonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of diethyl [ethoxy(furan-2-yl)methyl]phosphonate involves its interaction with various molecular targets and pathways. The furan ring can undergo electrophilic aromatic substitution reactions, while the phosphonate group can participate in nucleophilic substitution reactions. These interactions can lead to the formation of covalent bonds with biological molecules, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the furan ring and the phosphonate group, which imparts distinct chemical reactivity and stability. This combination makes it a valuable compound in organic synthesis and various scientific research applications .

Properties

CAS No.

63573-06-8

Molecular Formula

C11H19O5P

Molecular Weight

262.24 g/mol

IUPAC Name

2-[diethoxyphosphoryl(ethoxy)methyl]furan

InChI

InChI=1S/C11H19O5P/c1-4-13-11(10-8-7-9-14-10)17(12,15-5-2)16-6-3/h7-9,11H,4-6H2,1-3H3

InChI Key

JPUCXLJGFRQXEY-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CC=CO1)P(=O)(OCC)OCC

Origin of Product

United States

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